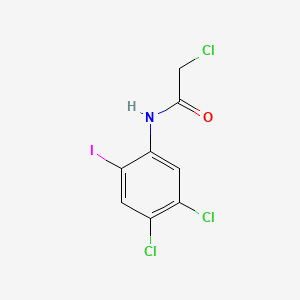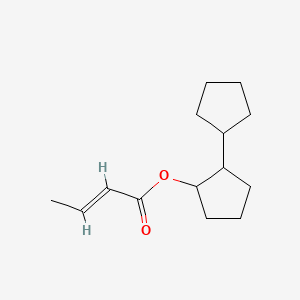![molecular formula C59H108O6 B13829470 [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate is a complex organic compound characterized by its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the necessary fatty acid esters, followed by their combination under controlled conditions to form the desired compound. Common reagents used in these reactions include fatty acids, alcohols, and catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its interactions with biological membranes and proteins are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for drug development.
Industry
In industry, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate: shares similarities with other fatty acid esters and glycerides.
Ethyl 3-(furan-2-yl)propionate: Another ester with unique properties and applications.
Sulfur compounds: These compounds also exhibit diverse chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C59H108O6 |
|---|---|
Poids moléculaire |
913.5 g/mol |
Nom IUPAC |
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate |
InChI |
InChI=1S/C59H108O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h22,25,27,29,31-32,56H,4-21,23-24,26,28,30,33-55H2,1-3H3/b25-22-,31-27-,32-29- |
Clé InChI |
UMTRNZBGMVQUMB-WMXPVFFUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


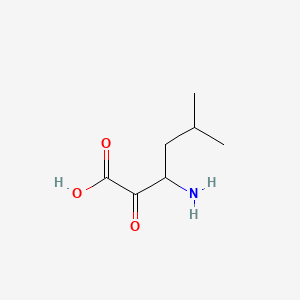


![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
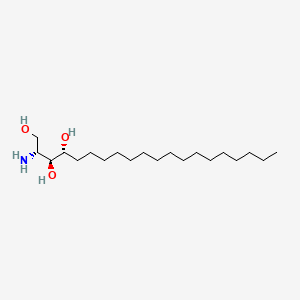
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
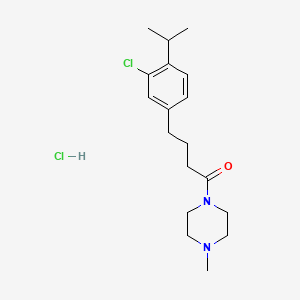
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)

